Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate
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Overview
Description
Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate is a chemical compound that belongs to the purine derivative family. This compound is characterized by its unique structure, which includes a purine ring system substituted with a methyl group and an ester functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate typically involves the reaction of 3-methylxanthine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced purine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can have different biological activities and properties.
Scientific Research Applications
Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of inflammatory mediators and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Theophylline: A well-known purine derivative with bronchodilator effects.
Caffeine: Another purine derivative with stimulant properties.
Xanthine: The parent compound of many biologically active purine derivatives.
Uniqueness
Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other purine derivatives. Its ester functional group also allows for further chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c1-12-7-6(8(15)11-9(12)16)13(4-10-7)3-5(14)17-2/h4H,3H2,1-2H3,(H,11,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMICWQLRPIVKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C=N2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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